![molecular formula C8H16N2O2 B1608047 1-(2-Hydroxy-ethyl)-piperidine-4-carboxylic acid amide CAS No. 62124-30-5](/img/structure/B1608047.png)
1-(2-Hydroxy-ethyl)-piperidine-4-carboxylic acid amide
Overview
Description
1-(2-Hydroxy-ethyl)-piperidine-4-carboxylic acid amide is a compound that belongs to the family of N-acylethanolamines, which are endogenous biologically active lipids . These lipids include the endogenous cannabinoid receptor ligand anandamide and the satiety factor oleoylethanolamide .
Synthesis Analysis
The synthesis of piperazine derivatives, which includes 1-(2-Hydroxy-ethyl)-piperidine-4-carboxylic acid amide, involves methods such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group . Another method involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloro ethyl) piperidine hydrochloride .Scientific Research Applications
Synthesis and Reactivity
Research has shown that derivatives of piperidine-4-carboxylic acid, similar to "1-(2-Hydroxy-ethyl)-piperidine-4-carboxylic acid amide," are valuable synthetic intermediates. They have been utilized in the preparation of compounds with pharmacological interest, including emetine-like antiepileptic agents and herbicides. Their reactivity has been explored for the development of therapeutic agents targeting liver disorders, showcasing their broad utility in medicinal chemistry (Ibenmoussa et al., 1998).
Bioconjugation Studies
The compound's framework is relevant in studying amide formation mechanisms in aqueous media, crucial for bioconjugation applications. This has implications for drug development and the creation of bioconjugate materials, where understanding the reaction pathways can enhance the efficiency and specificity of bioconjugates (Nakajima & Ikada, 1995).
Pharmaceutical Development
Compounds structurally related to "1-(2-Hydroxy-ethyl)-piperidine-4-carboxylic acid amide" have been investigated for their potential in pharmaceutical development. For instance, the synthesis and antimicrobial activity of new pyridine derivatives have been studied, demonstrating their utility in developing new antimicrobial agents. This illustrates the compound's relevance in creating novel therapeutic options (Patel, Agravat, & Shaikh, 2011).
properties
IUPAC Name |
1-(2-hydroxyethyl)piperidine-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c9-8(12)7-1-3-10(4-2-7)5-6-11/h7,11H,1-6H2,(H2,9,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFAZHUOYHRQBBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60384919 | |
Record name | 1-(2-Hydroxy-ethyl)-piperidine-4-carboxylic acid amide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60384919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Hydroxy-ethyl)-piperidine-4-carboxylic acid amide | |
CAS RN |
62124-30-5 | |
Record name | 1-(2-Hydroxy-ethyl)-piperidine-4-carboxylic acid amide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60384919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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